molecular formula C24H17ClFN3O B2858475 5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-91-0

5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2858475
CAS No.: 892361-91-0
M. Wt: 417.87
InChI Key: YPINBZRDNVTXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoloquinolinone class, characterized by a fused tricyclic core comprising a pyrazole ring (positions 4,3-c) fused to a quinolin-3-one scaffold. The substitution pattern includes a benzyl group at position 5 and a (2-chloro-4-fluorophenyl)methyl moiety at position 2. These substituents are strategically chosen to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-21-12-18(26)11-10-17(21)14-29-24(30)20-15-28(13-16-6-2-1-3-7-16)22-9-5-4-8-19(22)23(20)27-29/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPINBZRDNVTXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps. One common method includes the condensation of appropriate benzyl derivatives followed by cyclization reactions. For instance, the condensation of 2-chloro-4-fluorobenzyl bromide with benzylamine can be followed by cyclization using a suitable base in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzyl or quinoline rings.

Scientific Research Applications

5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural and molecular differences between the target compound and similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C24H18ClFN2O 404.87 - 5-Benzyl
- 2-(2-Chloro-4-fluorophenyl)methyl
Hypothesized enhanced lipophilicity and target binding .
8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one C23H21ClN4O2 420.90 - 8-Azepane carbonyl
- 2-(4-Chlorophenyl)
Higher molecular weight due to azepane moiety; potential CNS activity.
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C19H17ClN2O 324.81 - Pyrano-fused core
- 4-Cyanophenyl
Reduced aromaticity due to dihydropyran ring; HPLC purity >94%.
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one C32H26F3N5O3 586.30 - Pyrazolo[3,4-c]pyrimidine core
- Multiple fluorophenyl groups
Chromenone fusion; dual kinase inhibition potential.
2-(4-Methoxyphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one C17H13N3O2 291.30 - 4-Methoxyphenyl Simpler substituents; lower molecular weight.

Key Structural Differences

  • Substituent Effects: The 2-(2-chloro-4-fluorophenyl)methyl group introduces steric bulk and halogen-bonding capacity compared to simpler 4-methoxyphenyl () or 4-chlorophenyl () substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.